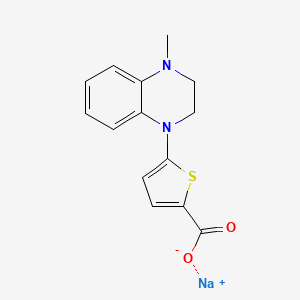
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H13N2NaO2S and a molecular weight of 296.32 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical research .
准备方法
The synthesis of Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate typically involves the reaction of 4-methyl-1,2,3,4-tetrahydroquinoxaline with thiophene-2-carboxylic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
化学反应分析
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding alcohols or amines .
科学研究应用
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
相似化合物的比较
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)benzoate: This compound has a similar structure but with a benzoate group instead of a thiophene ring.
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)furan-2-carboxylate: This compound features a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
生物活性
Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate is a novel compound that has garnered attention for its potential biological activities. This compound combines a thiophene ring with a tetrahydroquinoxaline moiety, which may contribute to its unique pharmacological properties. The following sections provide an overview of its synthesis, biological activities, and potential therapeutic applications.
- Molecular Formula : C14H13N2NaO2S
- Molecular Weight : 250.32 g/mol
- CAS Number : 1955539-78-2
The sodium salt form enhances solubility in aqueous environments, which is beneficial for biological assays and potential therapeutic applications .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Tetrahydroquinoxaline Moiety : This often involves the hydrogenation of appropriate precursors.
- Carboxylation : The introduction of the carboxylate group at the thiophene position is crucial for the biological activity.
- Salification : Conversion into its sodium salt enhances solubility for biological testing.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have suggested that this compound may inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : Various cancer cell lines including HCT116 and HT-29.
- Mechanism of Action : Induction of apoptosis and modulation of autophagy pathways have been observed.
The compound's interaction with cellular pathways involved in tumor growth suggests potential as an anticancer agent .
Antimicrobial Properties
Research indicates that compounds containing both thiophene and quinoxaline structures can exhibit antimicrobial activity. This compound may similarly display effectiveness against various bacterial strains.
Case Studies and Research Findings
A comprehensive review of available literature highlights several studies focusing on the biological activity of related compounds:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated cytotoxicity in cancer cell lines | Potential for development as an anticancer drug |
| Study 2 | Exhibited antimicrobial effects against Gram-positive bacteria | Could be explored for antibiotic development |
| Study 3 | Investigated interaction with specific enzymes | May lead to enzyme-targeted therapies |
These findings underscore the importance of further research into this compound as a candidate for therapeutic applications.
Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapy:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to cancer cell survival.
- Receptor Modulation : Interaction with surface receptors could alter signaling pathways that promote cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been noted in preliminary studies.
属性
IUPAC Name |
sodium;5-(4-methyl-2,3-dihydroquinoxalin-1-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S.Na/c1-15-8-9-16(11-5-3-2-4-10(11)15)13-7-6-12(19-13)14(17)18;/h2-7H,8-9H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJBJWXBPMWFEL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C3=CC=C(S3)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














